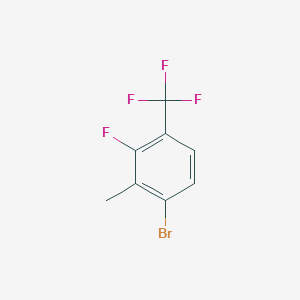![molecular formula C11H17N3O2S B6242793 N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide CAS No. 2411263-38-0](/img/no-structure.png)
N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide (NPEA) is a thiadiazole derivative that has been studied extensively in recent years due to its potential applications in scientific research. NPEA has been found to have a wide range of biological activities, such as antioxidant, anti-inflammatory, and anti-cancer properties.
科学研究应用
N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has been studied for its potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has also been found to have a protective effect against oxidative stress-induced apoptosis. Additionally, N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has been found to inhibit the growth of certain cancer cell lines, such as human liver cancer cells.
作用机制
N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has been found to act as a scavenger of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells. N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has been found to have a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory molecules, such as prostaglandins, and to inhibit the growth of certain cancer cell lines. Additionally, N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has been found to have antioxidant and anti-aging properties, and to protect cells from oxidative damage.
实验室实验的优点和局限性
N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has been found to be a useful tool for scientific research. It has been found to have a wide range of biological activities, such as antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has been found to be relatively stable and easy to synthesize. However, N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide also has some limitations. For example, it is not as potent as some other compounds, and its effects may vary depending on the concentration used.
未来方向
N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has potential applications in a wide range of scientific research fields. For example, further research could be done to explore the potential of N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide as an anti-cancer agent. Additionally, further research could be done to explore the potential of N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide as a treatment for other diseases, such as diabetes, Alzheimer’s disease, and Parkinson’s disease. Additionally, further research could be done to explore the potential of N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide as a protective agent against oxidative stress and aging. Finally, further research could be done to explore the potential of N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide as an antioxidant.
合成方法
N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide can be synthesized through a two-step process. The first step involves the reaction of propan-2-ol and 2-chloro-5-methylthiophene-3-carboxylic acid to form the intermediate product 2-chloro-5-methylthiophene-3-carboxylic acid propyl ester. This intermediate product is then reacted with 1-amino-5-methyl-1,3,4-thiadiazole-2-thiol to form N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide involves the reaction of 2-amino-5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazole with prop-2-enoyl chloride in the presence of a base to form N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide.", "Starting Materials": [ "2-amino-5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazole", "prop-2-enoyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add prop-2-enoyl chloride dropwise to a solution of 2-amino-5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazole in a suitable solvent (e.g. dichloromethane) and a base (e.g. triethylamine) at low temperature (e.g. 0-5°C) with stirring.", "Allow the reaction mixture to warm to room temperature and stir for several hours.", "Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography using a suitable stationary phase (e.g. silica gel) and eluent (e.g. ethyl acetate/hexanes) to obtain N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide as a white solid." ] } | |
CAS 编号 |
2411263-38-0 |
产品名称 |
N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide |
分子式 |
C11H17N3O2S |
分子量 |
255.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



